

Spectroscopic Characterization of 5-Methoxypyrazine-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxypyrazine-2-carbaldehyde

Cat. No.: B1395849

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxypyrazine-2-carbaldehyde** ($C_6H_6N_2O_2$, Molecular Weight: 138.12 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for **5-Methoxypyrazine-2-carbaldehyde**, this guide synthesizes predicted data, information from structurally similar compounds, and established spectroscopic principles to provide a robust analytical framework.

Introduction

5-Methoxypyrazine-2-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are of significant interest due to their presence in a variety of natural and synthetic products, including food flavorings and pharmaceutical agents.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The unique electronic and structural properties imparted by the pyrazine ring, coupled with the methoxy and aldehyde functional groups, make a thorough spectroscopic characterization essential for its identification, purity assessment, and elucidation of its role in chemical and biological processes. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this and related molecules.

Molecular Structure and Key Spectroscopic Features

The structure of **5-Methoxypyrazine-2-carbaldehyde**, with its constituent functional groups, dictates its characteristic spectroscopic signatures. The pyrazine ring provides a distinct aromatic system, while the electron-donating methoxy group and the electron-withdrawing aldehyde group influence the electronic environment and, consequently, the spectral data.

Caption: Molecular Structure of **5-Methoxypyrazine-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ^1H and ^{13}C NMR data for **5-Methoxypyrazine-2-carbaldehyde**.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyrazine ring, and the methoxy protons.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.9 - 10.1	Singlet	-
H-3	8.5 - 8.7	Singlet	-
H-6	8.2 - 8.4	Singlet	-
Methoxy-H	4.0 - 4.2	Singlet	-

Justification of Predicted Shifts:

- Aldehyde Proton: Aldehyde protons are highly deshielded and typically appear as singlets in the range of 9-10 ppm.[9]

- Aromatic Protons (H-3 and H-6): The protons on the pyrazine ring are in an electron-deficient aromatic system, leading to significant deshielding. Their chemical shifts are expected to be in the downfield region, typically between 8.0 and 9.0 ppm. The exact positions are influenced by the substituents. The aldehyde group at C2 will strongly deshield the adjacent H-3 proton, while the methoxy group at C5 will have a shielding effect on the adjacent H-6 proton.
- Methoxy Protons: The protons of the methoxy group are shielded by the oxygen atom and are expected to appear as a sharp singlet around 4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all six carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	190 - 195
C-5	160 - 165
C-2	150 - 155
C-3	145 - 150
C-6	135 - 140
OCH ₃ (Methoxy)	55 - 60

Justification of Predicted Shifts:

- Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield.
- Aromatic Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon bearing the electron-donating methoxy group (C-5) is expected to be the most shielded among the ring carbons directly bonded to a

substituent. Conversely, the carbons adjacent to the nitrogen atoms and the electron-withdrawing aldehyde group (C-2 and C-3) will be more deshielded.

- **Methoxy Carbon:** The carbon of the methoxy group will appear in the typical range for sp^3 hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch (Methoxy)	2950 - 2850	Medium
C=O Stretch (Aldehyde)	1710 - 1690	Strong
C=N and C=C Stretch (Pyrazine ring)	1600 - 1450	Medium to Strong
C-O Stretch (Methoxy)	1250 - 1200	Strong

Interpretation of Key Bands:

- **C=O Stretch:** A strong absorption band in the region of 1710-1690 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.[10]
- **Aromatic Ring Vibrations:** The pyrazine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7][11][12][13]
- **C-O Stretch:** The stretching vibration of the C-O bond in the methoxy group will result in a strong band, typically around 1250-1200 cm⁻¹.

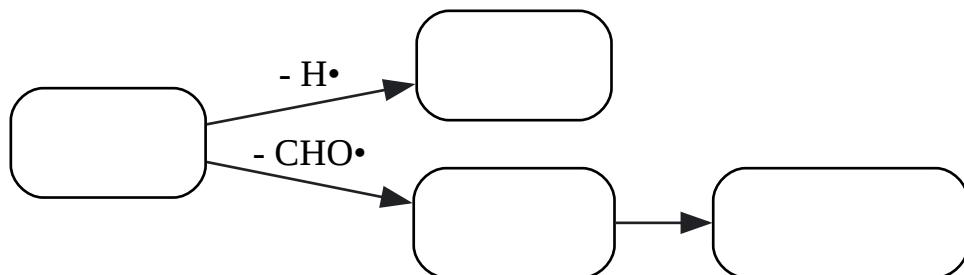
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment
138	$[M]^+$ (Molecular Ion)
137	$[M-H]^+$
109	$[M-CHO]^+$
95	$[M-CHO-CH_2]^+$ or $[M-C_2H_3O]^+$
67	$[C_3H_3N_2]^+$

Fragmentation Pathway:



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Caption: Predicted key fragmentation steps for **5-Methoxypyrazine-2-carbaldehyde** in EI-MS.

Interpretation of Fragmentation:

- Molecular Ion Peak: The molecular ion peak ($[M]^+$) is expected at m/z 138, corresponding to the molecular weight of the compound.[14]
- Loss of a Hydrogen Radical: A peak at m/z 137 ($[M-H]^+$) is anticipated due to the loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[15]

- Loss of the Aldehyde Group: A significant fragment at m/z 109 ($[M-CHO]^+$) would result from the cleavage of the C-C bond between the pyrazine ring and the aldehyde group.[15]
- Further Fragmentation: Subsequent fragmentation of the m/z 109 ion would lead to the characteristic ions of the substituted pyrazine ring. The fragmentation of alkylpyrazines is often dominated by the cleavage of the side chain.[16]

Experimental Protocols

While specific experimental parameters should be optimized for the instrument in use, the following provides a general methodology for acquiring the spectroscopic data for **5-Methoxypyrazine-2-carbaldehyde**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Methoxypyrazine-2-carbaldehyde**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- 1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to approximately 12-15 ppm.

- Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Set the spectral width to approximately 200-220 ppm.
 - A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
 - Calibrate the chemical shifts using the residual solvent peak.

IR Spectroscopy

- Sample Preparation:
 - For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid sample.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
 - Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry

- Sample Preparation:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation:
 - Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
 - Use Electron Ionization (EI) as the ionization method.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **5-Methoxypyrazine-2-carbaldehyde**. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data. As with any analytical work, it is recommended to compare experimentally obtained data with the predictions outlined in this guide for a confident structural elucidation.

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